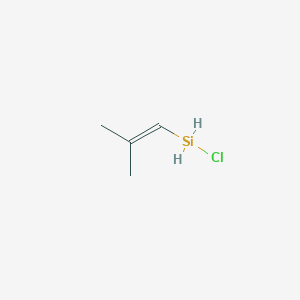
C4H9ClSi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C4H9ClSi is an organosilicon compound with the chemical formula C_4H_9ClSi. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and industrial applications due to its reactivity and ability to form stable bonds with other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C4H9ClSi can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with isobutene in the presence of a catalyst. The reaction typically occurs at elevated temperatures and may require the use of a solvent to facilitate the process. The product is then purified through distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
C4H9ClSi undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the chlorine atom with other functional groups.
Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions typically occur at room temperature or slightly elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are carried out under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride are used, depending on the desired product
Major Products Formed
Nucleophilic Substitution: The major products are organosilicon compounds with various functional groups.
Hydrosilylation: The products are typically organosilicon compounds with added alkyl or aryl groups.
Oxidation and Reduction: The products can range from silanols to siloxanes, depending on the reaction conditions
Wissenschaftliche Forschungsanwendungen
C4H9ClSi has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with different materials
Wirkmechanismus
The mechanism of action of C4H9ClSi involves its reactivity with various nucleophiles and electrophiles. The compound can form stable bonds with other elements, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylsilane: Similar in structure but with two chlorine atoms instead of one.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.
Dimethylchlorosilane: Contains two methyl groups and one chlorine atom
Uniqueness
C4H9ClSi is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable bonds with various elements makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C4H9ClSi |
|---|---|
Molekulargewicht |
120.65 g/mol |
IUPAC-Name |
chloro(2-methylprop-1-enyl)silane |
InChI |
InChI=1S/C4H9ClSi/c1-4(2)3-6-5/h3H,6H2,1-2H3 |
InChI-Schlüssel |
NTQLJFJHPPAPKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C[SiH2]Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















